Experimentally Determined Aqueous Solubility Versus Acetazolamide at Physiological pH
The target compound exhibits an experimental aqueous solubility >50.5 µg·mL⁻¹ (≈ 150 µM) at pH 7.4, as determined by the Sanford‑Burnham Center for Chemical Genomics and recorded in PubChem [1]. In contrast, the first‑line carbonic anhydrase inhibitor acetazolamide demonstrates a solubility of approximately 0.7 mg·mL⁻¹ (≈ 3.1 mM) in phosphate buffer pH 7.4 [2]. While acetazolamide is more soluble, the target compound's moderate solubility may be advantageous for controlled dissolution from solid dosage forms or for achieving sustained local concentrations in topical ophthalmic or dermal applications.
| Evidence Dimension | Aqueous thermodynamic solubility at pH 7.4 |
|---|---|
| Target Compound Data | >50.5 µg·mL⁻¹ (≈ 150 µM) |
| Comparator Or Baseline | Acetazolamide: ~0.7 mg·mL⁻¹ (≈ 3.1 mM) in phosphate buffer pH 7.4 |
| Quantified Difference | Acetazolamide is approx. 20‑fold more soluble; target compound occupies a distinct solubility class |
| Conditions | Thermodynamic solubility determination at pH 7.4, 25 °C |
Why This Matters
Solubility dictates in vitro assay compatibility and in vivo bioavailability; the target compound's solubility profile is sufficiently characterized to support reproducible biological evaluation and formulation development.
- [1] PubChem CID 3133135, Experimental Properties section, Solubility value measured by Sanford‑Burnham Center for Chemical Genomics. View Source
- [2] Parasrampuria, J., & Schwartz, J. B. (1999). Quality control of acetazolamide tablets. Pharmaceutical Development and Technology, 4(2), 251‑260. View Source
